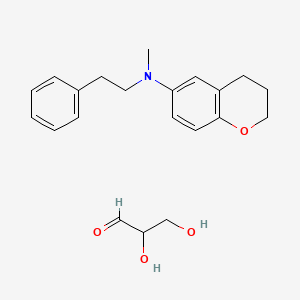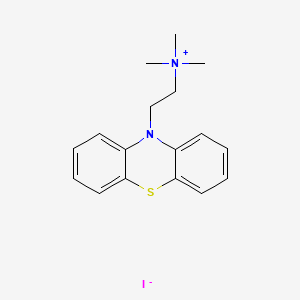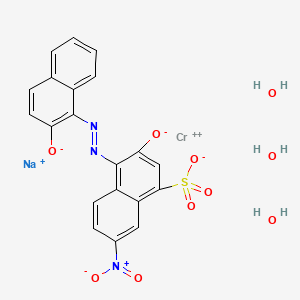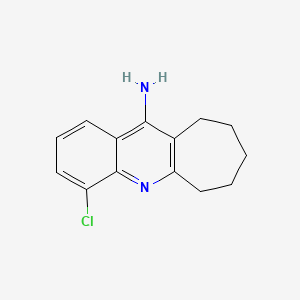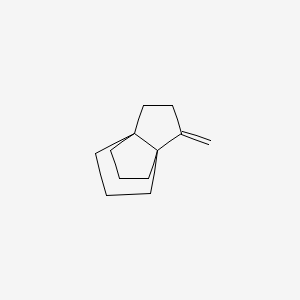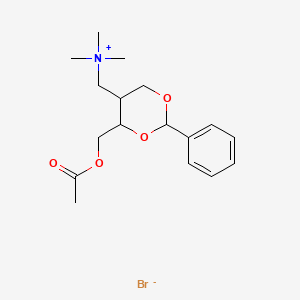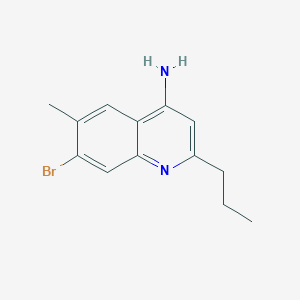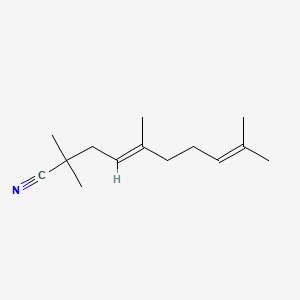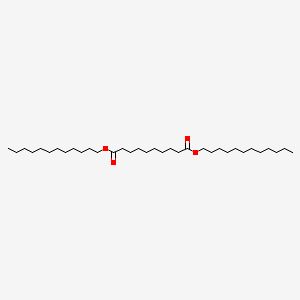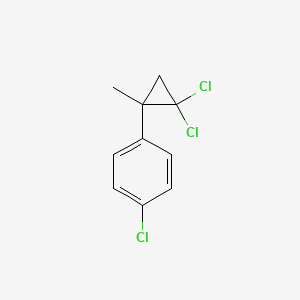
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H9Cl3. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position, and a 2,2-dichloro-1-methylcyclopropyl group is attached to the benzene ring. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-(2,2-dichloro-1-methylcyclopropyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the para position of the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom on the benzene ring is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with reduced chlorine content. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: This compound has a similar structure but with a different substituent on the cyclopropyl group.
1,4-Dichlorobenzene: A simpler compound with two chlorine atoms attached to the benzene ring at the para positions.
2,2-Dichloro-1-methylcyclopropylbenzene: A compound with a similar cyclopropyl group but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
25108-69-4 |
|---|---|
Fórmula molecular |
C10H9Cl3 |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-9(6-10(9,12)13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
OCHIAXYXHFOANO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


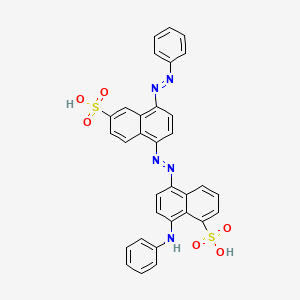
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
